Varespladib - 172732-68-2

Varespladib

Catalog Number: EVT-285781
CAS Number: 172732-68-2
Molecular Formula: C21H20N2O5
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Varespladib is a synthetic indolic compound originally developed as a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes. [, ] These enzymes play a crucial role in inflammatory processes and have been implicated in various diseases, including cardiovascular disease, acute respiratory distress syndrome (ARDS), and snakebite envenoming. [, , , , , ] While initially investigated for its therapeutic potential in these conditions, research on Varespladib has expanded to explore its broader applications in understanding biological mechanisms and developing novel research tools.

Mechanism of Action

Varespladib acts by binding to and inhibiting the activity of sPLA2 enzymes. [, , , ] These enzymes catalyze the hydrolysis of phospholipids, releasing arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. [] By inhibiting sPLA2 activity, Varespladib reduces the production of these inflammatory mediators, thereby attenuating the inflammatory response. [, ]

  • Snake Venom Inhibition: Varespladib exhibits broad-spectrum inhibitory activity against sPLA2 toxins found in a variety of snake venoms, including those from cobras, vipers, and mambas. [, , , , , , , , , ] It effectively neutralizes the coagulopathic and myotoxic effects of these venoms by inhibiting the enzymatic activity of sPLA2 toxins. [, , , ] This inhibition occurs through physical blockage of the toxin's allosteric activation, preventing its ability to disrupt cell membranes. []
  • ARDS: In ARDS, Varespladib reduces sPLA2 activity in bronchoalveolar lavage fluid, potentially mitigating surfactant catabolism and lung inflammation. [, ]
  • Atherosclerosis: Varespladib has been investigated for its potential to inhibit atherosclerosis by reducing sPLA2-mediated lipoprotein modification and inflammation. [, , ]
Applications
  • In Vitro Studies: Varespladib serves as a valuable tool to investigate the role of sPLA2 in cellular processes and disease models. For example, it has been used to study sPLA2-mediated inflammation in macrophages, [] the impact of sPLA2 inhibition on atherosclerosis development, [, ] and the mechanisms of snake venom toxicity. [, , ]
  • Ex Vivo Studies: Varespladib has been utilized in ex vivo experiments to assess its efficacy in inhibiting sPLA2 activity in biological samples, such as bronchoalveolar lavage fluid from infants with ARDS [] and from neonates with various forms of lung injury. [] These studies provide insights into the potential therapeutic applications of Varespladib.
  • Animal Models: Preclinical studies in animal models have been crucial in evaluating the efficacy and safety of Varespladib for various conditions, including snakebite envenoming, [, , , , ] ARDS, [] and atherosclerosis. [, ] These studies have provided valuable data on Varespladib’s pharmacokinetics, pharmacodynamics, and therapeutic potential.
  • Drug Repurposing: Varespladib’s broad-spectrum inhibition of sPLA2 enzymes has led to its exploration as a potential therapeutic for snakebite envenoming, particularly in addressing the limitations of current antivenom treatments. [, , , , ]
Future Directions
  • Further Exploration of its Mechanism of Action: While its primary mechanism involves sPLA2 inhibition, further research is needed to fully elucidate its interactions with specific sPLA2 isoforms and downstream signaling pathways in different disease contexts. []
  • Development of More Selective sPLA2 Inhibitors: The discovery that different sPLA2 isoforms can have opposing roles in atherosclerosis highlights the need for more selective inhibitors. [] Future research could focus on designing Varespladib analogs with enhanced selectivity for specific sPLA2 isoforms to improve therapeutic efficacy and minimize potential off-target effects.
  • Optimization of Varespladib as a Snakebite Treatment: Preclinical studies have shown promising results for Varespladib as a potential treatment for snakebite envenoming. [, , , , ] Future research should focus on optimizing its formulation for different routes of administration, determining its efficacy against a wider range of snake venoms, and conducting clinical trials to evaluate its safety and efficacy in humans.
  • Investigating its Potential in other Diseases: Given the involvement of sPLA2 in various inflammatory and metabolic diseases, future research could explore the potential of Varespladib in treating conditions such as rheumatoid arthritis, sepsis, and Alzheimer's disease. []
  • Developing Novel Diagnostic Tools: Combining Varespladib with fluorescent probes or nanoparticles could lead to the development of sensitive and specific diagnostic tools for detecting and quantifying sPLA2 activity in biological samples. []

Varespladib methyl

Compound Description: Varespladib methyl is an orally bioavailable prodrug of varespladib. [, ] It is rapidly metabolized to varespladib in the body. [, ] Like varespladib, it is a potent inhibitor of secretory phospholipase A2 (sPLA2) and has been investigated for the treatment of coronary artery disease, acute coronary syndrome, and inflammation. [, , ]

Relevance: Varespladib methyl is structurally related to varespladib and acts as a prodrug, converting to varespladib in vivo. Both compounds share the same mechanism of action, inhibiting sPLA2 enzymes. [, , ]

Darapladib

Compound Description: Darapladib is a selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). [, , , ] It has been investigated as a potential treatment for atherosclerosis and cardiovascular disease. [, , , ]

Relevance: While both darapladib and varespladib target phospholipase A2 enzymes, they exhibit distinct selectivity profiles. Darapladib selectively inhibits Lp-PLA2, whereas varespladib predominantly inhibits secretory PLA2s (sPLA2s). [, , , ] Despite their differences, both compounds have been investigated for their potential in treating cardiovascular disease, highlighting the significance of PLA2 inhibition in this context. [, , , ]

Quercetin

Compound Description: Quercetin is a naturally occurring flavonoid with antioxidant and anti-inflammatory properties. []

Relevance: In a study using fluorescent lipo-beads, quercetin was found to hydrolyze the supported membrane and did not show inhibition of PLA2. [] This is in contrast to varespladib, which showed significant inhibition of PLA2 on lipo-beads. []

CP471474

Compound Description: CP471474 is a broad-spectrum metalloproteinase inhibitor. []

Relevance: A study investigated the combined effects of CP471474 and varespladib on the venom of Bothrops asper and Crotalus durissus cumanensis. [] The combination showed inhibitory activity against various venom activities, including lethal, edema-forming, hemorrhagic, and myotoxic effects. [] While both compounds target different venom components, their combined use highlights a potential synergistic approach for treating snakebite envenoming. []

Properties

CAS Number

172732-68-2

Product Name

Varespladib

IUPAC Name

2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)

InChI Key

BHLXTPHDSZUFHR-UHFFFAOYSA-N

SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

((3-(aminooxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl)oxy)acetate
S 5920
S-5920
varespladi

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.